Thiodiglycol-d8 chemical structure and properties
Thiodiglycol-d8 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thiodiglycol-d8 (TDG-d8), a deuterated analog of Thiodiglycol. Its primary application lies in its use as a stable isotope-labeled internal standard for the quantitative analysis of Thiodiglycol, which is the principal hydrolysis product of the chemical warfare agent, sulfur mustard. The strategic placement of eight deuterium atoms provides a distinct mass shift, making it an invaluable tool in mass spectrometry-based analytical methods for toxicology studies and environmental monitoring.[1]
Chemical Structure and Properties
Thiodiglycol-d8, systematically named 1,1,2,2-tetradeuterio-2-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylethanol, is an organosulfur compound where eight hydrogen atoms have been replaced by their heavier isotope, deuterium.[1] This isotopic substitution is key to its utility in analytical chemistry, providing a compound that is chemically almost identical to its non-deuterated counterpart but easily distinguishable by mass spectrometry.
The structural framework consists of a central sulfur atom bridging two deuterated ethanol groups, forming a bis(2-hydroxyethyl)sulfide structure with complete deuterium substitution on the ethyl chains.[1]
Chemical Structure Diagram
Caption: Chemical structure of Thiodiglycol-d8.
Physicochemical Properties
The physical properties of Thiodiglycol-d8 are very similar to those of Thiodiglycol, with slight variations in properties like molecular weight and density due to the presence of deuterium. It is a colorless liquid at room temperature and is miscible with water and polar organic solvents.[1]
| Property | Thiodiglycol | Thiodiglycol-d8 | Reference |
| Molecular Formula | C₄H₁₀O₂S | C₄D₈H₂O₂S | [1][2] |
| Molecular Weight ( g/mol ) | 122.18 | 130.24 | [1][2] |
| CAS Number | 111-48-8 | 1435934-55-6 | [1][3] |
| Appearance | Colorless liquid | Colorless liquid | [1][4] |
| Boiling Point | 282 °C | 282 °C (Predicted) | [5][6] |
| Melting Point | -10.2 °C | - | [6] |
| Density (g/cm³) | 1.1793 at 25 °C | 1.2 (Predicted) | [5][6] |
| Water Solubility | Miscible | Miscible | [1][4] |
| LogP | -0.63 | -0.71 (Predicted) | [5][6] |
Applications in Research and Drug Development
The primary application of Thiodiglycol-d8 is as an internal standard for the detection and quantification of Thiodiglycol, particularly in biological samples, to monitor exposure to sulfur mustard.[1][7] Its use has been demonstrated in analyzing protein-bound Thiodiglycol metabolites in blood, which allows for the detection of exposure long after the initial contact.[7]
Beyond its use in toxicology, Thiodiglycol-d8 serves as an isotopic tracer in metabolic studies and to investigate enzyme kinetics.[1] The deuterium labeling allows researchers to track the fate of the molecule through complex biological systems and chemical reactions.[1]
Experimental Protocols
Quantification of Thiodiglycol in Blood Samples using GC-MS
This protocol is adapted from methodologies for monitoring sulfur mustard exposure by analyzing Thiodiglycol released from blood protein adducts.[7][8]
1. Sample Preparation and Protein Precipitation:
-
To a known volume of plasma, whole blood, or packed red blood cells, add Thiodiglycol-d8 as an internal standard.
-
Precipitate the protein from the sample. A common method is the addition of an organic solvent like acetone, potentially with 1% HCl to aid in the removal of heme from hemoglobin.[8]
-
Centrifuge the sample to pellet the precipitated protein and discard the supernatant.
-
Dry the protein pellet at room temperature.
2. Liberation of Protein-Bound Thiodiglycol:
-
Resuspend the protein pellet in a solution of 1M sodium hydroxide (NaOH).[8]
-
Heat the sample at 70°C for 90 minutes to cleave the Thiodiglycol from the protein adducts.[8]
-
After cooling, neutralize the sample with 3N hydrochloric acid (HCl).[8]
3. Extraction and Derivatization:
-
Perform a solid-phase extraction (SPE) to clean up the sample and isolate the Thiodiglycol and Thiodiglycol-d8. A silica-based SPE cartridge can be used for this purpose.[8]
-
Elute the analytes from the SPE cartridge.
-
Derivatize the Thiodiglycol and Thiodiglycol-d8 to improve their volatility and detection by GC-MS. A common derivatizing agent is pentafluorobenzoyl chloride (PFBCl), which reacts with the hydroxyl groups of Thiodiglycol.[7]
4. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable GC column and temperature program to separate the derivatized Thiodiglycol from other sample components.
-
The mass spectrometer is typically operated in negative-ion chemical ionization (NICI) mode for sensitive detection of the PFB-derivatized analytes.[7]
-
Monitor the characteristic ions for derivatized Thiodiglycol and Thiodiglycol-d8. For the PFB derivative, the ions monitored are often m/z 510 and 511 for the analyte and m/z 518 and 519 for the internal standard.[8]
-
Quantify the amount of Thiodiglycol in the original sample by comparing the peak area of the analyte to that of the known amount of the Thiodiglycol-d8 internal standard.
Experimental Workflow for Sulfur Mustard Exposure Detection
Caption: A simplified workflow for the detection of sulfur mustard exposure.
Chemical Reactions
Thiodiglycol-d8 is expected to undergo similar chemical reactions as its non-deuterated analog. These include:
-
Oxidation: Can be oxidized to form the corresponding sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.[1]
-
Reduction: Can be reduced to form thiols.[1]
-
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.[1]
Conclusion
Thiodiglycol-d8 is a critical analytical tool for researchers in toxicology, environmental science, and drug development. Its role as a stable isotope-labeled internal standard enables the accurate and sensitive quantification of Thiodiglycol, providing a reliable method for assessing exposure to sulfur mustard. The detailed experimental protocols and understanding of its chemical properties outlined in this guide are intended to support its effective application in the laboratory.
References
- 1. Thiodiglycol-d8 | 1435934-55-6 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. β-Thiodiglycol (1,1,1â²,1â²,2,2,2â²,2â²-Dâ, 98%) 1 mg/mL in methanol- Cambridge Isotope Laboratories, DLM-10606-1.2 [isotope.com]
- 4. THIODIGLYCOL (PIM 980) [inchem.org]
- 5. Page loading... [guidechem.com]
- 6. Thiodiglycol | C4H10O2S | CID 5447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Monitoring sulfur mustard exposure by gas chromatography-mass spectrometry analysis of thiodiglycol cleaved from blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
